11-Deoxyprostaglandin E2-1-alcohol is a synthetic analog of prostaglandin E2, an important lipid mediator involved in various physiological processes. This compound is notable for its structural modifications that enhance its stability and biological activity compared to natural prostaglandins. Prostaglandins, including 11-Deoxyprostaglandin E2-1-alcohol, play crucial roles in inflammation, pain modulation, and other homeostatic functions.
The compound is synthesized rather than extracted from natural sources. It is derived from prostaglandin precursors through specific chemical reactions that modify the molecular structure to produce the desired analog.
11-Deoxyprostaglandin E2-1-alcohol belongs to the class of prostanoids, which are lipid compounds derived from arachidonic acid. It is specifically categorized as a prostaglandin E analog due to its structural similarity to prostaglandin E2.
The synthesis of 11-Deoxyprostaglandin E2-1-alcohol typically involves several steps, including:
The synthesis employs various reagents and catalysts tailored to facilitate specific transformations, such as:
The molecular formula for 11-Deoxyprostaglandin E2-1-alcohol is C20H32O3. Its structure features a cyclopentane ring typical of prostaglandins, with specific hydroxyl groups that influence its biological activity.
11-Deoxyprostaglandin E2-1-alcohol undergoes various chemical reactions that can include:
The interactions with EP receptors can result in different physiological responses depending on the receptor subtype activated (e.g., EP1, EP2).
The mechanism of action for 11-Deoxyprostaglandin E2-1-alcohol involves:
Research indicates that variations in receptor subtype activation can lead to diverse biological effects, including vasodilation or bronchoconstriction.
11-Deoxyprostaglandin E2-1-alcohol has several applications in scientific research:
11-Deoxyprostaglandin E2-1-alcohol (C₂₀H₃₄O₃; PubChem CID: 6438718) is a structural analog of prostaglandin E2 (PGE₂) characterized by the absence of a hydroxyl group at carbon-11 (C11) and the reduction of the C1 carboxylic acid to a primary alcohol [1] [3]. This modification confers distinct physicochemical properties, including a molecular weight of 322.49 g/mol and predicted density of 1.085 g/cm³ [3]. The compound retains the core prostanoid features: a cyclopentane ring with adjacent ketone (C9) and hydroxyl (C15) groups, and two aliphatic chains. The lower chain terminates in the C1 alcohol moiety (–CH₂OH), while the upper chain contains cis double bonds at C5–C6 [6]. Its systematic IUPAC name is (5Z,13E,15S)-15-hydroxy-9-oxoprosta-5,13-dien-1-ol, reflecting stereochemistry at C15 (S-configuration) and alkene geometry [3].
Table 1: Structural Identifiers of 11-Deoxyprostaglandin E2-1-alcohol
Property | Value |
---|---|
CAS Registry Number | 35536-53-9 (core 11-deoxy PGE₂ variant) |
Molecular Formula | C₂₀H₃₄O₃ |
PubChem CID | 6438718 |
IUPAC Name | (5Z,13E,15S)-15-hydroxy-9-oxoprosta-5,13-dien-1-ol |
Key Functional Groups | C1-primary alcohol, C9-ketone, C15-hydroxyl |
Stereochemistry | 15S-configuration |
This derivative is enzymatically synthesized from 11-deoxy PGE₂ via carbonyl reduction at C1, catalyzed by cytosolic aldose reductases or prostaglandin-specific reductases [3] [7]. The precursor, 11-deoxy PGE₂, arises from arachidonic acid through the cyclooxygenase (COX) pathway but bypasses the need for prostaglandin E synthase (PGES) at C11, unlike canonical PGE₂ [7]. The biosynthetic route involves:
Table 2: Biosynthetic Relationship to Prostanoid Precursors
Precursor | Key Enzyme | Structural Change in 11-Deoxy PGE2-1-alcohol |
---|---|---|
Arachidonic acid | COX-1/2 | Forms core prostanoid skeleton |
PGH₂ | Non-specific isomerases | Loss of endoperoxide groups |
11-deoxy PGE₂ | Aldo-keto reductases (AKR1C) | C1 carboxyl reduced to alcohol |
The compound emerged in the 1970–1980s amid efforts to synthesize prostaglandin analogs with enhanced receptor selectivity and metabolic stability. Early research exploited C1 and C11 modifications to probe structure-activity relationships (SAR) of prostanoid receptors [4] [6]. Key milestones include:
Table 3: Key Research Milestones
Year | Study Focus | Significance |
---|---|---|
1977 | Depentyl analog synthesis | First scalable routes to C1-alcohol prostaglandins |
1992 | EP receptor pharmacology | Identified selective relaxation of vascular smooth muscle |
2003 | Protein induction by DDM-PGE₂ | Linked structure to cytoprotective gene expression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7